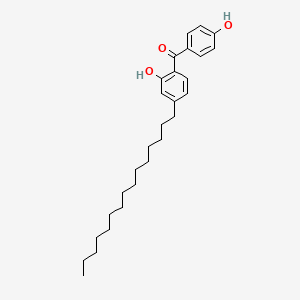![molecular formula C13H9BrN4O8S B14515015 N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline CAS No. 62606-07-9](/img/structure/B14515015.png)
N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline is a complex organic compound characterized by the presence of bromine, methanesulfonyl, and trinitroaniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline typically involves multiple steps, starting with the bromination of a suitable aromatic precursor. The methanesulfonyl group is introduced through sulfonation reactions, while the trinitroaniline moiety is formed via nitration reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to precisely control reaction parameters and ensure consistent product quality. Safety measures are also implemented to handle the potentially hazardous reagents and intermediates involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-triaminoaniline, while substitution of the bromine atom can produce various derivatives with different functional groups.
Scientific Research Applications
N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. These interactions can result in various biological and chemical effects, depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline include:
- N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitrobenzene
- This compound derivatives with different substituents
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific reactivity and interactions are advantageous.
Properties
CAS No. |
62606-07-9 |
|---|---|
Molecular Formula |
C13H9BrN4O8S |
Molecular Weight |
461.20 g/mol |
IUPAC Name |
N-(3-bromo-5-methylsulfonylphenyl)-2,4,6-trinitroaniline |
InChI |
InChI=1S/C13H9BrN4O8S/c1-27(25,26)10-3-7(14)2-8(4-10)15-13-11(17(21)22)5-9(16(19)20)6-12(13)18(23)24/h2-6,15H,1H3 |
InChI Key |
VWXIVXPCGOVAJN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


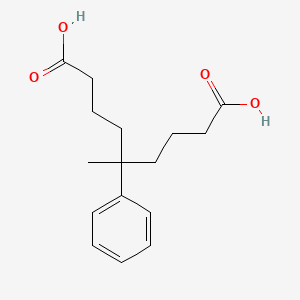
![2-[(Methanesulfinyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B14514935.png)
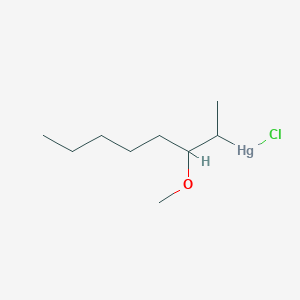
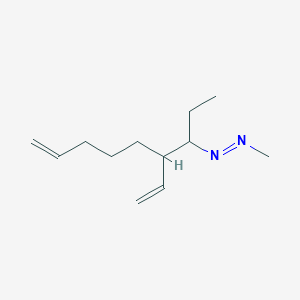

![Urea, N-(1-methylethyl)-N'-[6-(methylthio)hexyl]-](/img/structure/B14514949.png)
![2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]-](/img/structure/B14514950.png)
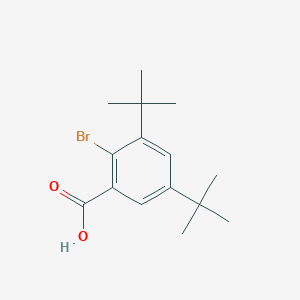
![Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]-](/img/structure/B14514963.png)
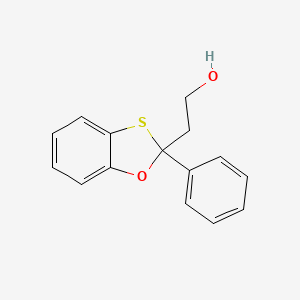
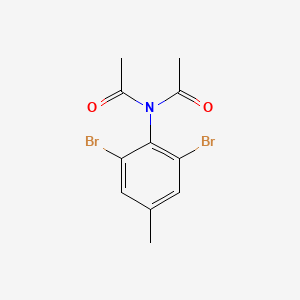
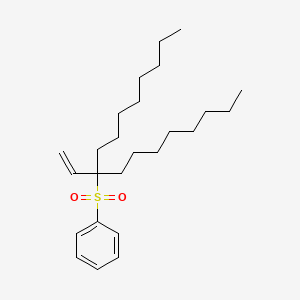
![3,3'-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B14515005.png)
